5-Oxohexanoate

Description

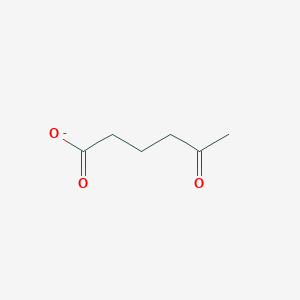

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C6H9O3- |

|---|---|

Poids moléculaire |

129.13 g/mol |

Nom IUPAC |

5-oxohexanoate |

InChI |

InChI=1S/C6H10O3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3,(H,8,9)/p-1 |

Clé InChI |

MGTZCLMLSSAXLD-UHFFFAOYSA-M |

SMILES |

CC(=O)CCCC(=O)[O-] |

SMILES canonique |

CC(=O)CCCC(=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

The Metabolic Enigma of 5-Oxohexanoate: A Hypothetical Pathway and Framework for Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The metabolic pathway of 5-oxohexanoate has not been explicitly detailed in peer-reviewed scientific literature. This document, therefore, presents a hypothetical metabolic pathway based on established principles of biochemistry, primarily drawing analogies from fatty acid and ketone body metabolism. The experimental protocols and data presented are intended to serve as a foundational framework for future research and are not based on experimentally validated findings for this compound itself.

Introduction

This compound is a six-carbon oxo-monocarboxylic acid. While its endogenous presence and metabolic significance in biological systems are not well-documented, its structure suggests a potential intersection with core metabolic pathways, particularly those involved in fatty acid and ketone body metabolism. Understanding the metabolic fate of such molecules is crucial for researchers in fields ranging from metabolic disorders to drug development, where structurally similar moieties may be present in novel therapeutic compounds. This technical guide proposes a plausible catabolic pathway for this compound, outlines experimental strategies for its validation, and provides a framework for its quantitative analysis.

A Proposed Metabolic Pathway for this compound

Based on its chemical structure, the most probable metabolic route for this compound is a modified form of beta-oxidation. This hypothetical pathway involves a series of enzymatic reactions that would ultimately lead to the generation of acetyl-CoA, which can then enter the citric acid cycle for energy production.

The proposed steps are as follows:

-

Activation: The pathway is likely initiated by the activation of this compound to its coenzyme A (CoA) thioester, 5-oxohexanoyl-CoA. This reaction would be catalyzed by an acyl-CoA synthetase, requiring ATP.

-

Reduction: The ketone group at the 5-position would likely be reduced to a hydroxyl group by a ketoreductase (a type of dehydrogenase), utilizing NADH or NADPH as a reducing equivalent. This would yield 5-hydroxyhexanoyl-CoA.

-

Beta-Oxidation: The resulting 5-hydroxyhexanoyl-CoA would then enter the beta-oxidation spiral.

-

Dehydrogenation: A dehydrogenase would catalyze the oxidation of the hydroxyl group at the 3-position (if the molecule rearranges or if the initial hydroxyl was at the beta-position relative to a newly formed thioester) to a keto group, generating 3-keto-5-hydroxyhexanoyl-CoA and a reduced flavin adenine (B156593) dinucleotide (FADH₂).

-

Thiolysis: A thiolase would then cleave the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a four-carbon acyl-CoA derivative.

-

The remaining four-carbon unit would likely undergo further rounds of beta-oxidation to yield additional molecules of acetyl-CoA.

Signaling Pathway Diagram

Caption: A hypothetical metabolic pathway for this compound.

Quantitative Data

Due to the lack of experimental studies on the metabolic pathway of this compound, there is no available quantitative data such as enzyme kinetic parameters (Km, Vmax) or in vivo metabolite concentrations. The following table is provided for illustrative purposes to suggest the types of data that would be valuable to collect in future studies.

| Enzyme (Hypothetical) | Substrate | Km (µM) (Illustrative) | Vmax (µmol/min/mg) (Illustrative) |

| Acyl-CoA Synthetase | This compound | 50 - 200 | 0.5 - 2.0 |

| Ketoreductase | 5-Oxohexanoyl-CoA | 20 - 100 | 1.0 - 5.0 |

| Acyl-CoA Dehydrogenase | 5-Hydroxyhexanoyl-CoA | 10 - 50 | 2.0 - 10.0 |

| Thiolase | 3-Keto-5-hydroxy... | 5 - 25 | 5.0 - 20.0 |

Experimental Protocols

The elucidation of a novel metabolic pathway, such as that for this compound, requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be central to validating and characterizing this hypothetical pathway.

Protocol 1: Elucidation of the Metabolic Pathway using Isotopic Labeling and Mass Spectrometry

Objective: To trace the metabolic fate of this compound and identify its downstream metabolites.

Methodology:

-

Synthesis of Labeled this compound: Synthesize 13C- or 14C-labeled this compound.

-

Cell Culture and Incubation:

-

Culture a suitable cell line (e.g., HepG2 human liver cells) or a bacterial strain (e.g., Pseudomonas putida) known for diverse metabolic capabilities.

-

Incubate the cells with the labeled this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Metabolite Extraction:

-

Quench the metabolism by rapidly washing the cells with ice-cold saline and adding a cold solvent mixture (e.g., 80% methanol).

-

Harvest the cell lysates and separate the soluble metabolites from the protein pellet by centrifugation.

-

-

Metabolite Analysis by LC-MS/MS:

-

Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Monitor for the incorporation of the isotopic label into downstream metabolites by tracking the mass shifts.

-

Identify and quantify the labeled metabolites by comparing their retention times and mass spectra to authentic standards.

-

Protocol 2: In Vitro Enzyme Assays

Objective: To identify and characterize the enzymatic activities involved in the proposed pathway.

A. Acyl-CoA Synthetase Activity Assay:

-

Principle: The activity can be measured by coupling the production of AMP to the oxidation of NADH through the activities of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.

-

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

10 mM ATP

-

0.5 mM Coenzyme A

-

0.2 mM NADH

-

1 mM phosphoenolpyruvate

-

10 units/mL myokinase

-

10 units/mL pyruvate kinase

-

20 units/mL lactate dehydrogenase

-

Varying concentrations of this compound

-

-

Procedure:

-

Initiate the reaction by adding the cell lysate or purified enzyme.

-

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.

-

B. Dehydrogenase (Ketoreductase) Activity Assay:

-

Principle: The reduction of the keto group is coupled to the oxidation of NAD(P)H, which can be monitored spectrophotometrically.

-

Reaction Mixture:

-

100 mM phosphate (B84403) buffer (pH 7.0)

-

0.2 mM NAD(P)H

-

Varying concentrations of 5-oxohexanoyl-CoA (synthesized in vitro)

-

-

Procedure:

-

Initiate the reaction by adding the enzyme source.

-

Monitor the decrease in absorbance at 340 nm.

-

Experimental Workflow Diagram

Caption: A general workflow for elucidating a novel metabolic pathway.

Conclusion

While the metabolic pathway of this compound remains to be experimentally determined, this guide provides a robust, theoretically grounded starting point for its investigation. The proposed pathway, based on the well-established principles of beta-oxidation, offers a testable hypothesis. The outlined experimental protocols, employing modern analytical techniques such as mass spectrometry and established enzymatic assays, provide a clear roadmap for researchers to elucidate the true metabolic fate of this molecule. Such studies will not only fill a gap in our understanding of intermediary metabolism but may also have implications for the development of new therapeutics and diagnostics.

The Hypothetical Role of 5-Oxohexanoate in Fatty Acid Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The metabolic pathways and biological roles described in this document are theoretical and based on established principles of fatty acid and keto acid metabolism, as well as extrapolations from structurally similar molecules. Direct experimental evidence for the metabolism of 5-oxohexanoate is currently limited in publicly available scientific literature. This guide is intended to serve as a foundational resource to stimulate and direct future research.

Introduction

This compound is a six-carbon oxo-fatty acid. Its structure, featuring a ketone group at the fifth carbon and a terminal carboxylic acid, suggests a potential intersection with core metabolic pathways, particularly those involved in fatty acid and ketone body metabolism. While not a widely studied metabolite, its chemical properties indicate that it could be a metabolic intermediate or a biomarker for certain metabolic states. This technical guide synthesizes established biochemical principles to propose a hypothetical metabolic framework for this compound, outlines potential experimental approaches for its study, and provides a theoretical basis for its relevance in metabolic research and drug development.

Proposed Metabolic Pathway of this compound

Based on the known metabolism of other keto acids and fatty acids, a plausible catabolic pathway for this compound would likely occur within the mitochondrial matrix and involve a series of enzymatic reactions analogous to β-oxidation.[1]

Activation:

The metabolic journey of this compound is presumed to begin with its activation to a coenzyme A (CoA) thioester, forming 5-oxohexanoyl-CoA. This reaction would be catalyzed by an acyl-CoA synthetase, requiring the hydrolysis of ATP to AMP and pyrophosphate.

Reduction of the Ketone Group:

The ketone group at the 5-position could undergo reduction to a hydroxyl group, yielding 5-hydroxyhexanoyl-CoA. This step would likely be catalyzed by a ketoreductase, utilizing NADH or NADPH as a reducing equivalent.

Modified β-Oxidation-like Pathway:

Following the initial reduction, the resulting 5-hydroxyhexanoyl-CoA could enter a modified β-oxidation spiral. The canonical steps of β-oxidation are:

-

Dehydrogenation: An acyl-CoA dehydrogenase would catalyze the formation of a double bond.

-

Hydration: An enoyl-CoA hydratase would add a water molecule across the double bond.

-

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase would oxidize the hydroxyl group to a ketone.

-

Thiolysis: A thiolase would cleave the molecule, releasing acetyl-CoA and a shortened acyl-CoA.

The degradation of 5-oxohexanoyl-CoA would likely proceed through a similar series of reactions, ultimately yielding acetyl-CoA and propionyl-CoA. Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production, while propionyl-CoA can be converted to succinyl-CoA, another TCA cycle intermediate.[2]

Hypothetical metabolic pathway of this compound.

Potential Intersection with Signaling Pathways

While direct evidence is lacking, the metabolic products of this compound could influence key cellular signaling pathways. The generation of acetyl-CoA can impact the cellular energy status, potentially modulating the activity of AMP-activated protein kinase (AMPK).[1] Furthermore, as a short-chain fatty acid-like molecule, this compound or its metabolites might interact with free fatty acid receptors (FFARs), which are G protein-coupled receptors involved in metabolic regulation.

Data Presentation: Hypothetical Quantitative Data

To illustrate the potential utility of this compound as a biomarker, the following table presents hypothetical data on its plasma concentrations in a healthy control group versus a cohort with a putative metabolic disorder. This data is for illustrative purposes only and is not derived from actual clinical studies.[3]

| Cohort | N | Mean Plasma Concentration (µmol/L) | Standard Deviation (µmol/L) | p-value |

| Healthy Controls | 50 | 2.1 | 0.6 | < 0.01 |

| Metabolic Disorder Y | 50 | 8.7 | 2.3 |

Experimental Protocols

Detailed methodologies are crucial for the investigation of novel metabolites. The following are generalized protocols for the quantification of this compound in biological samples, adapted from methods for similar keto acids.[3][4]

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

Objective: To quantify the concentration of this compound in human plasma using gas chromatography-mass spectrometry (GC-MS) following chemical derivatization.

Materials:

-

Human plasma samples

-

Internal Standard (IS): Isotopically labeled this compound (e.g., D3-5-oxohexanoate) or a structurally similar, non-endogenous keto acid.

-

Methanol (ice-cold)

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Derivatization reagents:

-

Methoxyamine hydrochloride in pyridine (B92270)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Procedure:

-

Sample Preparation: Thaw frozen plasma samples on ice. To 100 µL of plasma, add 10 µL of the internal standard solution.

-

Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a new tube.

-

Acidification and Extraction: Acidify the supernatant to pH 1-2 with HCl. Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes. Centrifuge at 2,000 x g for 5 minutes. Transfer the upper organic layer to a new tube. Repeat the extraction twice more and pool the organic layers.

-

Drying: Dry the pooled organic extract over anhydrous sodium sulfate.

-

Derivatization:

-

Evaporate the dried extract to dryness under a gentle stream of nitrogen at 40°C.

-

Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL), vortex, and incubate at 60°C for 30 minutes to stabilize the keto group.[4]

-

Silylation: Cool to room temperature and add 50 µL of BSTFA with 1% TMCS. Vortex and incubate at 60°C for 45 minutes.

-

-

GC-MS Analysis: Analyze the derivatized sample using a GC-MS system.

-

GC Conditions (Example):

-

Column: DB-5ms or equivalent

-

Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium

-

-

MS Conditions (Example):

-

Ionization: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized this compound and the internal standard.

-

-

-

Quantification: Generate a calibration curve using standards of known concentrations to calculate the concentration of this compound in the plasma samples.

Protocol 2: In Vitro Metabolism Study using Isolated Liver Mitochondria

Objective: To investigate the metabolic fate of this compound in an in vitro system.

Materials:

-

Isolated liver mitochondria (e.g., from rat)

-

Incubation buffer (containing necessary cofactors like NAD+, FAD, ADP, and a respiratory substrate)

-

This compound solution

-

Quenching solution (e.g., cold organic solvent)

Procedure:

-

Mitochondria Preparation: Isolate liver mitochondria using differential centrifugation.

-

Incubation: Resuspend the isolated mitochondria in the incubation buffer.

-

Metabolism Initiation: Add this compound to the mitochondrial suspension to start the reaction.

-

Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction with a cold organic solvent.

-

Metabolite Analysis: Analyze the quenched samples for the disappearance of the parent compound and the appearance of potential metabolites using LC-MS/MS or GC-MS.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the investigation of this compound in biological samples.

General workflow for keto acid analysis.

Conclusion and Future Directions

While the precise biological role of this compound in fatty acid metabolism remains to be elucidated, its chemical structure strongly suggests its potential as a metabolic intermediate. The hypothetical pathways and experimental frameworks presented in this guide provide a starting point for future research. Elucidating the metabolism of this compound could offer new insights into fatty acid oxidation and its dysregulation in various disease states. Further investigation is warranted to validate the proposed metabolic routes, quantify its endogenous levels in various biological matrices, and explore its potential as a biomarker or therapeutic target.

References

5-Oxohexanoate: A Potential Biomarker in the Landscape of Metabolic Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapeutic interventions. In the complex milieu of metabolic dysregulation, keto acids have emerged as significant indicators of cellular energy status and substrate utilization. This technical guide focuses on 5-oxohexanoate, a medium-chain oxo fatty acid, and explores its potential as a biomarker for metabolic disorders. While direct clinical evidence is still emerging, its structural relationship to key intermediates in amino acid and fatty acid metabolism, particularly the lysine (B10760008) degradation pathway, provides a strong rationale for its investigation. This document will delve into the theoretical metabolic pathways involving this compound, present detailed analytical protocols for its quantification, and summarize the current understanding of the signaling pathways potentially modulated by related keto acids.

Metabolic Pathways of this compound

The biological role of this compound is not yet extensively documented in scientific literature; however, its structure suggests involvement in core metabolic processes, particularly the catabolism of the essential amino acid L-lysine.[1]

The Lysine Degradation Pathway

In mammals, lysine degradation primarily occurs in the mitochondria of hepatocytes via the saccharopine pathway.[2] This pathway ultimately converts lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. A key intermediate in this pathway is 2-aminoadipic acid (2-AAA), which has been identified as a potential biomarker for diabetes risk.[3] The catabolism of 2-AAA proceeds to 2-oxoadipic acid and subsequently to glutaryl-CoA.[3]

While this compound is not a direct intermediate in the canonical lysine degradation pathway, its structural similarity to other keto acid intermediates suggests it could arise from alternative or side reactions, potentially influenced by metabolic stress or enzymatic promiscuity.

Diagram: Simplified Lysine Degradation Pathway

Caption: Simplified overview of the mitochondrial lysine degradation pathway.

Quantitative Data on Related Keto Acids in Metabolic Disorders

While quantitative data for this compound in metabolic disorders are not yet available in the published literature, studies on urinary organic acids and plasma keto acids have identified alterations in structurally related molecules in conditions like metabolic syndrome, obesity, and diabetes.[4][5] These findings support the hypothesis that intermediates of amino acid and fatty acid metabolism are dysregulated and could serve as valuable biomarkers.

Table 1: Alterations of Keto Acids in Metabolic Syndrome

| Metabolite | Matrix | Change in Metabolic Syndrome | Reference |

| Pyruvate | Urine | Increased | |

| α-Ketoglutarate | Urine | Increased | |

| α-Ketoisovalerate | Urine | Increased | |

| α-Ketoisocaproate | Urine | Increased |

Table 2: Branched-Chain Keto Acids in Non-Alcoholic Fatty Liver Disease (NAFLD) with Severe Obesity

| Metabolite | Matrix | Association with NAFLD Severity | Reference |

| α-Ketoisovalerate | Plasma | Positively associated with steatosis grade and NASH |

Note: The data presented are for keto acids structurally or metabolically related to this compound. Further research is needed to quantify this compound levels in these conditions.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are currently unknown. However, research on other keto acids and ketone bodies provides insights into potential mechanisms through which this compound could exert biological effects.

Keto acids, particularly branched-chain keto acids (BCKAs), have been shown to impact key metabolic signaling pathways, including:

-

Insulin (B600854) Signaling: Some BCKAs can impair insulin signaling in skeletal muscle cells, potentially contributing to insulin resistance.[6]

-

mTORC1 Signaling: The mTORC1 pathway, a central regulator of cell growth and metabolism, can be influenced by amino acid and keto acid levels.[[“]]

-

Mitochondrial Function: As intermediates in catabolic pathways, keto acids can affect mitochondrial respiration and the activity of electron transport chain complexes.[6]

Furthermore, the lysine degradation intermediate 2-AAA has been shown to modulate insulin secretion from pancreatic beta-cells and influence lipolysis through β3-adrenergic receptor signaling in adipocytes.[3][8][9] Given the structural similarities, it is plausible that this compound could interact with similar signaling cascades.

Diagram: Potential Signaling Roles of Keto Acids

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urine organic acids may be useful biomarkers for metabolic syndrome and its components in Korean adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. consensus.app [consensus.app]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. researchgate.net [researchgate.net]

The Metabolic Crossroads of Lysine: A Technical Guide to the Biosynthesis and Degradation of 5-Oxohexanoate in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxohexanoate, a keto acid structurally related to key metabolic intermediates, occupies a subtle but significant position within the intricate network of mammalian lysine (B10760008) metabolism. While not a primary substrate or product of a dedicated pathway, its transient formation and subsequent degradation are intrinsically linked to the catabolism of the essential amino acid L-lysine. This technical guide provides an in-depth exploration of the biosynthesis and degradation of this compound in mammalian cells. It delineates the metabolic context of its formation, details the key enzymes governing the flux through this pathway, presents available quantitative data, and offers comprehensive experimental protocols for the investigation of these processes. Visualized through detailed signaling and workflow diagrams, this document serves as a critical resource for researchers in cellular metabolism, drug discovery, and inborn errors of metabolism.

Introduction

The catabolism of L-lysine in mammals is a critical metabolic process, not only for the disposal of excess lysine but also for the generation of intermediates for energy production. Unlike many other amino acids, lysine does not undergo direct transamination. Instead, its degradation proceeds through two primary pathways: the saccharopine pathway, which is predominant in most tissues, and the pipecolate pathway, which is more active in the brain.[1] Both pathways converge at the formation of α-aminoadipate semialdehyde (AASA), a pivotal intermediate that exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). It is from this metabolic juncture that this compound is thought to arise, likely through non-enzymatic rearrangement, and is subsequently catabolized. Understanding the nuances of this pathway is crucial for elucidating the pathophysiology of inherited metabolic disorders such as glutaric aciduria type 1 and pyridoxine-dependent epilepsy.

Biosynthesis of this compound: An Offshoot of Lysine Degradation

The formation of this compound is not a direct, enzymatically catalyzed step but rather a consequence of the chemistry of an upstream intermediate in the lysine degradation pathway.

The Convergent Point: Formation of α-Aminoadipate Semialdehyde (AASA)

The biosynthesis of the precursor to this compound begins with the degradation of L-lysine through either the saccharopine or pipecolate pathway.

-

Saccharopine Pathway: This mitochondrial pathway is the primary route for lysine catabolism in most mammalian tissues.[1] The first two steps are catalyzed by the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS).

-

Lysine-ketoglutarate reductase (LKR) domain: Catalyzes the condensation of L-lysine with α-ketoglutarate to form saccharopine.

-

Saccharopine dehydrogenase (SDH) domain: Catalyzes the oxidative deamination of saccharopine to yield α-aminoadipate semialdehyde (AASA) and glutamate.[2]

-

-

Pipecolate Pathway: This pathway is more prominent in the brain and involves the conversion of L-lysine to pipecolic acid, which is then oxidized to AASA.

Formation of this compound

α-Aminoadipate semialdehyde is a reactive molecule that can undergo further transformations. While the main metabolic flux proceeds towards its oxidation to α-aminoadipate, it is hypothesized that AASA can undergo spontaneous rearrangement to form this compound. This conversion is likely a non-enzymatic process driven by the inherent chemical properties of AASA.

Degradation of this compound

The degradation of this compound merges back into the central lysine degradation pathway, leading to the formation of acetyl-CoA.

Conversion to α-Aminoadipate

The primary route for the metabolism of the AASA/5-oxohexanoate pool is the irreversible oxidation of AASA to α-aminoadipate. This reaction is catalyzed by α-aminoadipate semialdehyde dehydrogenase (AASDH) , also known as antiquitin.[3] This NAD(P)+-dependent enzyme is crucial for preventing the accumulation of the reactive AASA.

Subsequent Catabolism to Acetyl-CoA

Following the formation of α-aminoadipate, the pathway proceeds through a series of enzymatic steps to ultimately yield acetyl-CoA, which can then enter the citric acid cycle for energy production. A key enzyme in this downstream pathway is glutaryl-CoA dehydrogenase (GCDH) , which catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[4]

Key Enzymes and Quantitative Data

The efficient flux through the lysine degradation pathway and, consequently, the metabolism of this compound, is governed by the activity of several key enzymes.

| Enzyme | Gene | Substrate(s) | Product(s) | Cofactor(s) | Cellular Location |

| α-Aminoadipate Semialdehyde Synthase (AASS) | AASS | L-Lysine, α-Ketoglutarate, NADP+ | Saccharopine, α-Aminoadipate Semialdehyde, Glutamate, NADPH | NADP+, NAD+ | Mitochondria |

| α-Aminoadipate Semialdehyde Dehydrogenase (AASDH) | ALDH7A1 | α-Aminoadipate Semialdehyde | α-Aminoadipate | NAD(P)+ | Cytosol, Mitochondria |

| Glutaryl-CoA Dehydrogenase (GCDH) | GCDH | Glutaryl-CoA | Crotonyl-CoA, CO2 | FAD | Mitochondria |

Table 1: Key Enzymes in the Metabolism of this compound Precursors and Downstream Products.

| Enzyme | Species | KM | Vmax | Reference |

| AASS (SDH domain) | Human | 0.1 mM (for NAD+), 1.3 mM (for saccharopine) | Not reported | [5] |

| GCDH | Human (fibroblasts) | Not reported | Not reported | [6] |

Table 2: Available Kinetic Data for Key Enzymes. Quantitative data for these enzymes in mammalian cells is limited in the publicly available literature.

Experimental Protocols

Assay for α-Aminoadipate Semialdehyde Synthase (AASS) Activity

This protocol measures the saccharopine dehydrogenase (SDH) activity of the bifunctional AASS enzyme by monitoring the production of NADH.

Materials:

-

Purified AASS enzyme or mitochondrial extract

-

Reaction buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

-

Saccharopine solution

-

NAD+ solution

-

384-well microplate

-

Fluorescence microplate reader (Excitation: 340 nm, Emission: 480 nm)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, 1.3 mM saccharopine, and 0.2 mM NAD+.

-

Add a known amount of purified AASS enzyme (e.g., 100 nM) or mitochondrial extract to initiate the reaction.

-

Immediately place the microplate in the fluorescence reader and monitor the increase in fluorescence at 480 nm over time.

-

The rate of NADH formation is proportional to the SDH activity of AASS.[5][7]

Assay for Glutaryl-CoA Dehydrogenase (GCDH) Activity

This protocol describes a common method for measuring GCDH activity in cultured cells, often used for the diagnosis of glutaric aciduria type I.

Materials:

-

Cultured cells (e.g., fibroblasts)

-

Cell lysis buffer

-

Reaction mixture containing glutaryl-CoA

-

Electron acceptor (e.g., phenazine (B1670421) methosulfate - PMS)

-

Spectrophotometer

Procedure:

-

Harvest and lyse the cultured cells to obtain a cell homogenate.

-

Prepare a reaction mixture containing the cell homogenate and a saturating concentration of glutaryl-CoA.

-

Initiate the reaction by adding an artificial electron acceptor like PMS.

-

Monitor the reduction of the electron acceptor spectrophotometrically. The rate of reduction is proportional to the GCDH activity.

-

Alternatively, ELISA kits are commercially available for the quantification of GCDH protein levels.[4][8]

Quantification of this compound in Biological Samples

The measurement of keto acids like this compound in biological matrices typically requires derivatization followed by mass spectrometry.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Acidify the biological sample (e.g., urine, plasma) and extract the organic acids with a suitable solvent (e.g., ethyl acetate).

-

Derivatization: Evaporate the organic extract and derivatize the residue to increase volatility. A common method is silylation using agents like BSTFA with 1% TMCS.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The compound is separated on a capillary column and detected by the mass spectrometer.

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.[9]

Visualizing the Pathways

Biosynthesis and Degradation of this compound

Caption: Metabolic pathway of this compound.

Experimental Workflow for GCDH Activity Assay

Caption: Workflow for GCDH activity assay.

Conclusion

The biosynthesis and degradation of this compound are intricately woven into the fabric of mammalian lysine catabolism. Although not a central player in terms of metabolic flux, its presence as a likely spontaneous rearrangement product of α-aminoadipate semialdehyde highlights the chemical diversity within metabolic pathways. A thorough understanding of the enzymes that regulate the concentration of its precursor, AASA, and its downstream metabolites is paramount for researchers investigating inborn errors of metabolism and for drug development professionals targeting pathways that intersect with lysine degradation. The methodologies and data presented in this guide provide a solid foundation for further exploration into the subtle yet significant role of this compound in mammalian cellular physiology.

References

- 1. Methyl this compound | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alpha-aminoadipic semialdehyde synthase - Wikipedia [en.wikipedia.org]

- 3. L-aminoadipate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. lifescience-market.com [lifescience-market.com]

- 5. thesgc.org [thesgc.org]

- 6. researchgate.net [researchgate.net]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. mybiosource.com [mybiosource.com]

- 9. benchchem.com [benchchem.com]

The Unexplored Signaling Role of 5-Oxohexanoate: A Technical Guide for Future Research

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: 5-Oxohexanoate is an oxo fatty acid whose role in cellular signaling remains largely uncharted in scientific literature. While direct evidence of its function is scarce, its structural similarity to other bioactive short-chain fatty acids suggests a potential for interaction with key signaling pathways, particularly those governed by G-protein coupled receptors (GPCRs). This technical guide provides a theoretical framework for investigating the potential signaling functions of this compound, addressing the current knowledge gap. It outlines hypothetical signaling pathways, proposes detailed experimental protocols for their validation, and presents illustrative data to guide future research endeavors in this nascent area.

Introduction: An Overview of this compound

This compound is the conjugate base of 5-oxohexanoic acid, a medium-chain fatty acid derivative.[1] While its metabolic presence is plausible, its specific functions within cellular signaling networks are not documented in current scientific literature.[2][3][4] Structurally, it belongs to a class of molecules known as keto acids, which are intermediates in the metabolism of amino acids and fatty acids.[5] The presence of both a ketone and a carboxylate group suggests the potential for specific molecular interactions that could initiate signaling cascades.

Research on the structurally related compound, (2S)-2-methyl-5-oxohexanoic acid, also highlights a significant lack of biological data, though it is speculated that such molecules could intersect with core metabolic pathways.[2][3] For instance, as a short-chain fatty acid-like molecule, it has been hypothesized that it might interact with free fatty acid receptors (FFARs), which are GPCRs involved in metabolic regulation.[2]

Hypothetical Signaling Pathway: this compound and Free Fatty Acid Receptors

Given its structure, a plausible hypothesis is that this compound may act as a ligand for a subset of free fatty acid receptors (FFARs), such as FFAR2 (GPR43) or FFAR3 (GPR41), which are known to be activated by short-chain fatty acids. Activation of these Gi/o- and Gq-coupled receptors can lead to a variety of downstream cellular responses.

References

Unveiling 5-Oxohexanoate: A Technical Guide to its Discovery, Natural Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxohexanoate, a keto acid with emerging biological interest, remains a molecule of significant scientific inquiry. While its presence in nature has been identified, a comprehensive understanding of its origins, metabolic pathways, and precise quantification is still developing. This technical guide provides an in-depth overview of the current knowledge surrounding this compound, including its discovery, natural sources, and the analytical methodologies requisite for its detection and quantification. This document aims to serve as a foundational resource for researchers investigating the roles of keto acids in biological systems and for professionals in drug development exploring novel metabolic pathways and potential therapeutic targets.

Discovery and Synthesis

The precise historical account of the initial discovery of this compound is not prominently documented in readily available scientific literature. However, its synthesis has been described in chemical literature. One notable method involves the reaction of acetone (B3395972) with acrylic acid or its derivatives. A patent describes a process for the preparation of 5-oxohexanoic acid where acetone is reacted with acrylic acid in the presence of a catalyst.[1] Another synthetic route involves the hydrolysis of its ester precursors, such as ethyl 2-methyl-5-oxohexanoate.

Natural Occurrence

The natural occurrence of this compound has been primarily identified in its esterified form, methyl this compound. This compound has been reported as a volatile constituent in Carica papaya (papaya) and in the fruit pulp of cupuassu (Theobroma grandiflorum).[2] While its presence has been confirmed, quantitative data on the concentration of this compound or its esters in these or other natural sources remain limited in the current scientific literature.

Biosynthesis and Metabolic Pathways

The metabolic pathways leading to the biosynthesis and degradation of this compound in organisms are not yet fully elucidated. However, based on its chemical structure, several hypothetical pathways have been proposed, primarily drawing parallels with the metabolism of branched-chain amino acids and fatty acids.

Hypothetical Biosynthesis from Amino Acid Catabolism

One plausible route for the formation of this compound is through the catabolism of certain amino acids, particularly lysine (B10760008) and its hydroxylated form, hydroxylysine. While a direct, experimentally validated pathway is yet to be established, the structural similarities between intermediates in lysine degradation and this compound suggest a potential metabolic link. For instance, the degradation of lysine in the gut microbe Fusobacterium nucleatum proceeds through a 3-keto-5-aminohexanoate intermediate, a molecule structurally analogous to this compound. Further enzymatic modifications of such intermediates could potentially yield this compound.

The following diagram illustrates a hypothetical pathway for the formation of this compound from a lysine-related precursor.

Caption: Hypothetical biosynthesis of this compound from a lysine precursor.

Putative Degradation Pathway

The degradation of this compound is likely to follow a pathway similar to that of other keto acids, ultimately feeding into central carbon metabolism. A proposed catabolic route involves the activation of this compound to its coenzyme A (CoA) ester, 5-oxohexanoyl-CoA. This activated form could then undergo further enzymatic reactions, such as reduction of the ketone group and subsequent beta-oxidation, to yield acetyl-CoA, which can then enter the citric acid cycle.

The diagram below outlines a potential degradation pathway for this compound.

Caption: A putative degradation pathway for this compound.

Experimental Protocols for Analysis

The accurate detection and quantification of this compound in biological matrices are crucial for understanding its physiological and pathological significance. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile compounds. Due to the low volatility of carboxylic acids, derivatization is a necessary step for the analysis of this compound by GC-MS.

4.1.1. Sample Preparation and Derivatization

A general protocol for the extraction and derivatization of this compound from a biological sample (e.g., plasma, tissue homogenate) is as follows:

-

Extraction: Acidify the sample to protonate the carboxylic acid group, making it more soluble in organic solvents. Perform a liquid-liquid extraction using a suitable solvent such as ethyl acetate (B1210297) or diethyl ether.

-

Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in a derivatization reagent. Common reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilan (TMCS), or alkylating agents to form more volatile esters. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration to ensure complete derivatization.

4.1.2. GC-MS Analysis

The derivatized sample is then injected into the GC-MS system. The following is a representative set of GC-MS parameters:

| Parameter | Value |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |

4.1.3. Mass Spectra

The mass spectrum of the derivatized this compound will exhibit characteristic fragment ions that can be used for its identification and quantification. The NIST Mass Spectral Database provides reference spectra for methyl this compound and ethyl this compound which can be used for comparison.

The following diagram illustrates a typical workflow for the GC-MS analysis of this compound.

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a powerful alternative for the analysis of this compound, often without the need for derivatization.

4.2.1. Sample Preparation

Sample preparation for LC-MS/MS is typically simpler than for GC-MS and often involves protein precipitation followed by centrifugation.

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the biological sample to precipitate proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant for direct injection into the LC-MS/MS system.

4.2.2. LC-MS/MS Analysis

A reversed-phase C18 column is commonly used for the separation of this compound. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid) to improve peak shape and ionization efficiency.

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from low to high organic phase |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound.

Caption: Workflow for the LC-MS/MS analysis of this compound.

Quantitative Data

As of the writing of this guide, there is a notable absence of published quantitative data on the concentrations of this compound in various biological tissues and fluids. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Physicochemical Properties of 5-Oxohexanoic Acid

| Property | Value | Source |

| Molecular Formula | C6H10O3 | ChemSynthesis |

| Molecular Weight | 130.14 g/mol | ChemSynthesis |

| CAS Number | 3128-06-1 | ChemSynthesis |

| Boiling Point | 274-275 °C | ChemSynthesis |

| Density | 1.100 g/mL | ChemSynthesis |

Table 2: Template for Reporting this compound Concentrations in Biological Samples

| Biological Matrix | Species | Condition | Concentration (mean ± SD) | Unit | Analytical Method |

| Plasma | |||||

| Urine | |||||

| Tissue |

Conclusion and Future Directions

This compound represents an intriguing molecule with potential roles in metabolism that are yet to be fully understood. While its natural occurrence has been established, further research is imperative to quantify its levels in various biological systems and to definitively elucidate the metabolic pathways in which it participates. The analytical methods outlined in this guide provide a robust framework for the accurate detection and quantification of this compound, which will be instrumental in advancing our knowledge of this keto acid. Future research should focus on stable isotope tracing studies to map its metabolic fate, comprehensive metabolomic analyses to identify its presence in a wider range of organisms, and enzymatic assays to characterize the proteins involved in its biosynthesis and degradation. Such studies will be pivotal in uncovering the biological significance of this compound and its potential implications for health and disease.

References

5-Oxohexanoate: A Key Intermediate in Amino Acid Catabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxohexanoate is a crucial metabolic intermediate situated at the crossroads of major amino acid catabolic pathways. This technical guide provides a comprehensive overview of the role of this compound in the breakdown of tryptophan, lysine (B10760008), and hydroxylysine. It details the enzymatic reactions leading to its formation and subsequent metabolism, presents available quantitative data on pathway intermediates, and offers detailed experimental protocols for the study of these processes. Furthermore, this guide includes visualizations of the relevant metabolic pathways and experimental workflows to facilitate a deeper understanding of the biochemical context of this compound. This document is intended to serve as a valuable resource for researchers in metabolic diseases, drug discovery, and diagnostics.

Introduction

The catabolism of essential amino acids is a fundamental biological process that provides energy and biosynthetic precursors. Within these complex metabolic networks, certain intermediates serve as critical nodes, channeling the flow of metabolites between different pathways. This compound is one such intermediate, emerging from the degradation of several amino acids, including tryptophan, lysine, and its hydroxylated form, hydroxylysine. Understanding the enzymatic control and metabolic fate of this compound is essential for elucidating the regulation of amino acid homeostasis and for identifying potential therapeutic targets in metabolic disorders. This guide provides an in-depth exploration of the biochemical significance of this compound in amino acid catabolism.

This compound in Tryptophan Catabolism

The primary route for tryptophan degradation in mammals is the kynurenine (B1673888) pathway, which accounts for over 95% of its catabolism. A key enzyme in this pathway, aminocarboxymuconate-semialdehyde decarboxylase (ACMSD), plays a pivotal role in determining the metabolic fate of tryptophan.

The Kynurenine Pathway and the Role of ACMSD

The kynurenine pathway involves a series of enzymatic steps that convert tryptophan into various bioactive molecules, ultimately leading to the synthesis of NAD+ or complete oxidation to CO2 and H2O. A critical branch point in this pathway occurs at the level of 2-amino-3-carboxymuconate-6-semialdehyde (ACMS). ACMS can spontaneously cyclize to form quinolinic acid, a precursor for NAD+ synthesis and a known neurotoxin. Alternatively, ACMS can be decarboxylated by ACMSD to form 2-aminomuconate-6-semialdehyde. This intermediate is further metabolized through a series of reactions, including the formation of this compound, to ultimately yield acetyl-CoA, which enters the citric acid cycle.

The activity of ACMSD is therefore a critical determinant of whether tryptophan catabolism proceeds towards NAD+ synthesis or energy production. Dysregulation of this pathway has been implicated in various neurological and inflammatory diseases.

Figure 1. Tryptophan catabolism via the kynurenine pathway.

This compound in Lysine and Hydroxylysine Catabolism

The degradation of lysine, an essential amino acid, and its hydroxylated derivative, hydroxylysine, also converges on a pathway that can lead to the formation of this compound. In mammals, the primary route for lysine catabolism is the saccharopine pathway, which occurs in the mitochondria.

The Saccharopine Pathway

The saccharopine pathway involves the conversion of lysine and α-ketoglutarate to saccharopine, which is then cleaved to yield glutamate (B1630785) and α-aminoadipate-δ-semialdehyde[1][2]. This latter molecule is a key intermediate that can be further oxidized to α-aminoadipate. However, an alternative fate for α-aminoadipate-δ-semialdehyde is a decarboxylation reaction, which would yield a six-carbon chain with a terminal aldehyde and a ketone group, a structure that could be readily converted to this compound. While the specific enzyme catalyzing this decarboxylation has not been definitively characterized, it represents a plausible link between lysine catabolism and this compound.

Hydroxylysine, primarily derived from the breakdown of collagen, is thought to be catabolized through a similar pathway, generating intermediates that can feed into the lysine degradation route.

Figure 2. Lysine and hydroxylysine catabolism leading to this compound.

Quantitative Data

Precise quantification of metabolic intermediates is crucial for understanding pathway flux and regulation. The following tables summarize available quantitative data for key enzymes and metabolites in the tryptophan and lysine catabolic pathways.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism | Km (µM) | kcat (s-1) | Reference |

| ACMSD | 2-Amino-3-carboxymuconate-6-semialdehyde | Human | 6.5 | 1.0 | [3] |

| ACMSD | 2-Amino-3-carboxymuconate-6-semialdehyde | Pseudomonas fluorescens | 1.61 x 10-5 M | - | [4] |

| AASS (SDH domain) | Saccharopine | Human | 1300 | - | [5] |

| AASS (SDH domain) | NAD+ | Human | 100 | - | [5] |

Table 2: Plasma Concentrations of Kynurenine Pathway Metabolites

| Metabolite | Condition | Concentration (ng/mL) | Reference |

| Tryptophan | Healthy Controls | 4560 (1536–12360) | [6] |

| Kynurenine | Healthy Controls | 664 (356–1020) | [6] |

| Kynurenic Acid | Healthy Controls | 135 (46.1–340) | [6] |

| 3-Hydroxyanthranilic Acid | Healthy Controls | 7.4 (1.3–37) | [6] |

| 3-Hydroxykynurenine | Healthy Controls | 12.8 (2.2–47.5) | [6] |

| Tryptophan | Depressed Patients (pre-treatment) | 10530 (3522–20640) | [6] |

| Kynurenine | Depressed Patients (pre-treatment) | 1100 (400–1590) | [6] |

| Kynurenic Acid | Depressed Patients (pre-treatment) | 218 (100–551) | [6] |

| 3-Hydroxyanthranilic Acid | Depressed Patients (pre-treatment) | 17.6 (5.7–137) | [6] |

| 3-Hydroxykynurenine | Depressed Patients (pre-treatment) | 25.4 (7.2–90.1) | [6] |

Table 3: Plasma Concentrations of Lysine Catabolites in Mice

| Metabolite | Time after Lysine Injection | Fold Change vs. Time 0 | Reference |

| Saccharopine | 2 hours | 3 | [7] |

| α-Aminoadipic acid | 2 hours | 24 | [7] |

| Pipecolic acid | 2 hours | 3.4 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its metabolic context.

Quantification of this compound and Related Keto Acids by LC-MS/MS

This protocol is adapted from methods for the analysis of short-chain fatty and keto acids and can be optimized for this compound.

Objective: To quantify the concentration of this compound in biological samples (e.g., plasma, tissue homogenates).

Principle: Due to the low volatility and polar nature of keto acids, derivatization is often necessary to improve chromatographic separation and mass spectrometric detection. This protocol utilizes a derivatization agent followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.

Materials:

-

Biological sample (plasma, tissue homogenate)

-

Internal standard (e.g., 13C-labeled this compound)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Derivatization reagent (e.g., 3-nitrophenylhydrazine, 3-NPH)

-

Pyridine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

Thaw frozen samples on ice.

-

To 50 µL of sample, add 10 µL of the internal standard solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Derivatization:

-

To the supernatant, add 50 µL of a solution containing 10 mg/mL 3-NPH and 15 mg/mL EDC in 50% acetonitrile.

-

Add 10 µL of pyridine.

-

Incubate at 40°C for 30 minutes.

-

After incubation, cool the sample to room temperature.

-

Centrifuge at 14,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the derivatized sample onto the LC-MS/MS system.

-

LC Conditions (example):

-

Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient from low to high organic phase to separate the analytes of interest.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the 3-NPH derivative of this compound and its internal standard. These transitions need to be determined by infusing pure standards.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations of this compound.

-

Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

References

- 1. Identification of the alpha-aminoadipic semialdehyde synthase gene, which is defective in familial hyperlysinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The lysine catabolite saccharopine impairs development by disrupting mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative decarboxylation - Wikipedia [en.wikipedia.org]

- 4. Orphanet: AASS-aminoadipate-semialdehyde synthase [orpha.net]

- 5. AASS aminoadipate-semialdehyde synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Alpha-aminoadipic semialdehyde synthase - Wikipedia [en.wikipedia.org]

- 7. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]

Enzymatic Production of 5-Oxohexanoate in Microbial Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxohexanoate is a C6 bifunctional molecule with potential applications as a platform chemical for the synthesis of various valuable compounds, including polymers and pharmaceuticals. The development of sustainable and cost-effective production methods is crucial for its industrial application. This technical guide provides a comprehensive overview of a potential metabolic pathway for the microbial production of this compound from renewable feedstocks, such as glucose, using metabolically engineered Escherichia coli. The proposed pathway involves the synthesis of 6-hydroxyhexanoate (B1236181) from central metabolism, followed by its oxidation to this compound. This document details the key enzymes, relevant metabolic engineering strategies, and provides protocols for fermentation and enzyme characterization. While direct microbial production of this compound has not been extensively reported, this guide consolidates knowledge from related fields to provide a foundational framework for future research and development in this area.

Proposed Metabolic Pathway for this compound Production

The enzymatic synthesis of this compound in a microbial host like E. coli can be envisioned as a two-stage process:

-

Upstream Module: The biosynthesis of the precursor molecule, 6-hydroxyhexanoate, from a central metabolite such as acetyl-CoA.

-

Downstream Module: The conversion of 6-hydroxyhexanoate to the final product, this compound, catalyzed by a specific dehydrogenase.

A proposed pathway, engineered into a host organism like E. coli, is depicted below. This pathway leverages the native fatty acid synthesis machinery and introduces heterologous enzymes to achieve the desired conversions.

Caption: Proposed metabolic pathway for the production of this compound from glucose in E. coli.

Key Enzymes and Metabolic Engineering Strategies

The successful implementation of the proposed pathway requires the careful selection and expression of key enzymes and strategic modifications to the host metabolism to channel carbon flux towards the desired product.

Upstream Module: 6-Hydroxyhexanoate Biosynthesis

The synthesis of 6-hydroxyhexanoate can be achieved by extending the native fatty acid biosynthesis pathway of E. coli.

-

Enhancing Precursor Supply: Overexpression of the acetyl-CoA carboxylase (ACCase) complex (encoded by accABCD) can increase the pool of malonyl-CoA, a key building block for fatty acid synthesis.[1]

-

Fatty Acid Elongation: The native fatty acid synthase (FAS) machinery of E. coli can be utilized to produce hexanoyl-ACP.

-

Thioesterase Activity: A thioesterase with a preference for C6 acyl-ACPs is required to release hexanoic acid. Overexpression of a suitable thioesterase, such as 'TesA from E. coli, can increase the production of free fatty acids.[1]

-

Hydroxylation: A fatty acid hydroxylase is needed to convert hexanoic acid (or its CoA derivative) to 6-hydroxyhexanoate. Enzymes from the P450 family, such as CYP102A1 from Bacillus megaterium, are potential candidates.[1]

-

Blocking Competing Pathways: To prevent the degradation of fatty acid intermediates, the gene encoding the acyl-CoA synthetase (fadD) should be knocked out.[1] This prevents the entry of fatty acids into the β-oxidation pathway.

Downstream Module: this compound Synthesis

The final conversion is catalyzed by 6-hydroxyhexanoate dehydrogenase.

-

6-Hydroxyhexanoate Dehydrogenase (ChnD): This NAD+-dependent enzyme (EC 1.1.1.258) is a key component of the cyclohexanol (B46403) degradation pathway in organisms like Acinetobacter sp..[2][3] The gene encoding this enzyme can be heterologously expressed in E. coli. Studies on ChnD from Acinetobacter sp. NCIMB 9871 have shown its activity on medium-chain ω-hydroxycarboxylic acids.[4]

Quantitative Data

Currently, there is a lack of published data specifically on the microbial production of this compound. However, data from the production of related hydroxy fatty acids and dicarboxylic acids in engineered E. coli can provide a benchmark for expected titers and yields.

Table 1: Microbial Production of Related ω-Hydroxy Fatty Acids and Dicarboxylic Acids

| Product | Host Organism | Carbon Source | Titer (mg/L) | Yield (g/g) | Reference |

| Hydroxy Fatty Acids | E. coli BL21ΔfadD | Glucose | 548 | Not Reported | [5] |

| ω-3-OH-C14:1 | E. coli | Glucose/Glycerol | 144 | Not Reported | [6] |

| 6-Hydroxyhexanoic Acid | Pseudomonas taiwanensis | Cyclohexane | 3300 | 0.4 g/g CDW | [7] |

Experimental Protocols

The following protocols provide a general framework for the expression and characterization of the key enzyme, 6-hydroxyhexanoate dehydrogenase, and a fed-batch fermentation process for the production of this compound in engineered E. coli.

Heterologous Expression and Purification of 6-Hydroxyhexanoate Dehydrogenase (ChnD)

This protocol describes the expression of a His-tagged ChnD in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Caption: Experimental workflow for the expression and purification of recombinant 6-hydroxyhexanoate dehydrogenase.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series) containing the codon-optimized gene for ChnD with an N- or C-terminal His6-tag

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography resin

Procedure:

-

Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate for 16-20 hours.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a high-pressure homogenizer.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

IMAC Purification: Load the cleared lysate onto a Ni-NTA column pre-equilibrated with lysis buffer. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged ChnD with elution buffer.

-

Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity.

-

Buffer Exchange: If necessary, exchange the buffer of the purified protein to a suitable storage buffer (e.g., using dialysis or a desalting column).

Fed-Batch Fermentation for this compound Production

This protocol outlines a fed-batch fermentation process for the production of this compound in an engineered E. coli strain. The process involves an initial batch phase for biomass accumulation followed by a fed-batch phase for product formation.[8][9]

Materials:

-

Engineered E. coli strain for this compound production

-

Seed culture medium (e.g., LB)

-

Batch fermentation medium (defined medium with glucose)

-

Feeding solution (concentrated glucose and nutrient solution)

-

Bioreactor (e.g., 2 L stirred-tank) with pH, temperature, and dissolved oxygen (DO) control

Procedure:

-

Seed Culture: Inoculate a shake flask containing seed medium with a single colony of the production strain and grow overnight at 37°C.

-

Bioreactor Inoculation: Inoculate the bioreactor containing the batch medium with the seed culture to an initial OD600 of ~0.1.

-

Batch Phase: Run the fermentation in batch mode at 37°C with pH controlled at 7.0 and DO maintained above 20% by adjusting agitation and aeration. The batch phase continues until the initial glucose is depleted, which is often indicated by a sharp increase in DO.

-

Fed-Batch Phase:

-

Start the feeding of the concentrated glucose solution. The feed rate can be controlled to maintain a low glucose concentration in the fermenter to avoid overflow metabolism. An exponential feeding strategy can be employed to match the cell growth rate.

-

If a two-stage process is desired, after sufficient biomass has accumulated, the temperature can be lowered (e.g., to 30°C) and a second feed containing an inducer (if applicable) and the necessary nutrients for production can be initiated.

-

-

Induction: If the expression of pathway genes is under an inducible promoter, add the inducer (e.g., IPTG) at the beginning of the fed-batch phase or after a certain cell density is reached.

-

Sampling and Analysis: Periodically take samples from the bioreactor to monitor cell growth (OD600), substrate consumption (e.g., glucose), and product formation (this compound concentration) using methods like HPLC.

-

Harvest: Terminate the fermentation when productivity declines or the desired product concentration is reached.

Enzyme Kinetic Analysis of 6-Hydroxyhexanoate Dehydrogenase

The activity of the purified ChnD can be characterized by monitoring the rate of NAD+ reduction to NADH at 340 nm using a spectrophotometer.

Materials:

-

Purified ChnD enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

6-hydroxyhexanoate stock solution

-

NAD+ stock solution

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing assay buffer, a fixed concentration of NAD+, and varying concentrations of 6-hydroxyhexanoate.

-

Initiate Reaction: Start the reaction by adding a small amount of the purified ChnD enzyme.

-

Monitor Absorbance: Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate Initial Velocity: Determine the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Determine Kinetic Parameters: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Table 2: Reported Kinetic Parameters for 6-Hydroxyhexanoate Dehydrogenase (ChnD) from Acinetobacter sp. NCIMB 9871

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |

| 6-Hydroxyhexanoate | 0.12 ± 0.01 | 0.9 ± 0.0 | 7.5 |

| 12-Hydroxydodecanoate | 0.05 ± 0.00 | 0.9 ± 0.0 | 18.0 |

Data adapted from[4]. The study focused on a range of ω-hydroxycarboxylic acids and found the highest catalytic efficiency for 12-hydroxydodecanoic acid.

Conclusion

The enzymatic production of this compound in microbial systems presents a promising alternative to traditional chemical synthesis. This guide has outlined a feasible biosynthetic pathway starting from glucose in E. coli, identified the key enzymes, and suggested metabolic engineering strategies to optimize production. Detailed protocols for enzyme purification, fermentation, and kinetic analysis provide a practical roadmap for researchers. While the direct microbial production of this compound remains to be demonstrated and optimized, the information compiled here from related research areas provides a strong foundation for future work. Further research should focus on the construction and optimization of the proposed pathway, characterization of enzyme kinetics in detail, and process optimization to achieve high titers, yields, and productivities of this compound.

References

- 1. Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-hydroxyhexanoate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. DSpace at EWHA: Structure modeling-based characterization of ChnD, the 6-hydroxyhexanoate dehydrogenase from Acinetobacter sp. strain NCIMB 9871 [dspace.ewha.ac.kr]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]

- 9. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

5-Oxohexanoate: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of 5-oxohexanoate, a gamma-keto acid of interest in various scientific domains. This document collates available data on its physicochemical characteristics, stability profile, and relevant experimental protocols. It is designed to be a valuable resource for researchers and professionals engaged in drug development, metabolic studies, and synthetic chemistry.

Chemical and Physical Properties

This compound, also known as 4-acetylbutyric acid, is a C6 medium-chain fatty acid characterized by a ketone group at the 5-position.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a versatile molecule in chemical synthesis.

Physicochemical Data

A summary of the key chemical and physical properties of 5-oxohexanoic acid is presented in the table below. It is important to note that while some data is available for 5-oxohexanoic acid, other parameters are inferred from its esters or structurally similar compounds.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 130.14 g/mol | [2] |

| IUPAC Name | 5-oxohexanoic acid | [2] |

| Synonyms | 4-Acetylbutyric acid, 5-Ketohexanoic acid, γ-Acetylbutyric acid | [2][3] |

| CAS Number | 3128-06-1 | |

| Melting Point | 13.5 - 14 °C | [4] |

| Boiling Point | 128-129 °C @ 3 Torr | |

| Density | 1.110 g/cm³ @ 20 °C | |

| pKa | Data not available | |

| Water Solubility | Expected to be soluble in polar solvents like water | [5] |

Stability and Degradation

As a gamma-keto acid, 5-oxohexanoic acid is generally more stable than its beta-keto counterparts, which are prone to thermal decarboxylation. However, its stability can be influenced by environmental conditions such as temperature, pH, and the presence of oxidizing agents.

General Stability Profile

-

Thermal Stability : While not prone to rapid decarboxylation at room temperature, elevated temperatures can promote degradation.

-

pH Sensitivity : Both strongly acidic and basic conditions can catalyze hydrolytic degradation.

-

Oxidative Stability : The presence of the ketone group suggests potential susceptibility to oxidative degradation, possibly through the formation of intermediates like γ-ketohydroperoxides.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. A general protocol for conducting a forced degradation study on a keto acid is provided below.

Experimental Protocol: Forced Degradation Study

-

Preparation of Stock Solution : Prepare a stock solution of 5-oxohexanoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Stress Conditions :

-

Acidic Hydrolysis : Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis : Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

-

Oxidative Degradation : Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.[6]

-

Thermal Degradation : Heat a solid sample of the compound at a temperature significantly above its melting point (e.g., 105°C) for 24 hours.

-

Photolytic Degradation : Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis : Analyze the stressed samples using a stability-indicating analytical method, such as HPLC or LC-MS/MS, to quantify the remaining parent compound and identify degradation products.

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound and its derivatives. The protocols provided are based on established methods for similar compounds and may require optimization for specific applications.

Synthesis of 5-Oxohexanoic Acid

The synthesis of 5-oxohexanoic acid can be achieved through various routes, including the hydrolysis of its corresponding esters, which can be prepared via methods like the acetoacetic ester synthesis.[7][8]

Experimental Protocol: Synthesis via Hydrolysis of Ethyl this compound

-

Reaction Setup : In a round-bottom flask, dissolve ethyl this compound in a suitable solvent such as ethanol.

-

Hydrolysis : Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the flask.

-

Reflux : Heat the mixture to reflux and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up :

-

If acidic hydrolysis was performed, neutralize the reaction mixture with a base.

-

If basic hydrolysis was performed, acidify the reaction mixture to a pH of ~2-3 with a strong acid.

-

-

Extraction : Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield 5-oxohexanoic acid. Further purification can be achieved by distillation or chromatography if necessary.

Synthesis of 5-Oxohexanoic Acid via Hydrolysis.

Analytical Methods

The quantification of this compound in various matrices, particularly biological fluids, typically requires chromatographic separation coupled with mass spectrometric detection. Derivatization is often employed to improve the volatility and ionization efficiency of the analyte.[9][10][11][12]

Experimental Protocol: GC-MS Analysis (with Derivatization)

-

Sample Preparation :

-

For biological samples (e.g., plasma, urine), perform a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation.[11]

-

Extract the analyte from the supernatant using a suitable organic solvent (e.g., ethyl acetate) after acidification.[10]

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

-

Derivatization :

-

Oximation : To protect the ketone group, add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate.[11]

-

Silylation : To derivatize the carboxylic acid group, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate.[11]

-

-

GC-MS Analysis :

-

Column : Use a nonpolar or semi-polar capillary column (e.g., DB-5ms).[8]

-

Injection : Inject the derivatized sample in splitless mode.

-

Oven Program : A typical program starts at a low temperature (e.g., 70°C), ramps to a high temperature (e.g., 280°C), and holds for a few minutes.[10]

-

MS Detection : Operate in full scan mode to identify the analyte and its fragments, and then switch to Selected Ion Monitoring (SIM) mode for quantification.[10]

-

Workflow for GC-MS analysis of this compound.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation :

-

Perform protein precipitation on biological samples using a cold organic solvent (e.g., acetonitrile).[9]

-

Centrifuge and collect the supernatant.

-

-

Derivatization (Optional but Recommended for Improved Sensitivity) :

-

LC-MS/MS Analysis :

-

LC System : Use a reverse-phase column (e.g., C18).[9]

-

Mobile Phase : A typical mobile phase consists of water and acetonitrile, both containing a small amount of an acid like formic acid.

-